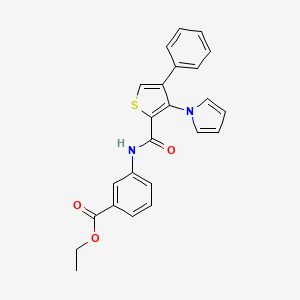

ethyl 3-(4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 3-(4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate” is a chemical compound. It is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family .

Synthesis Analysis

The synthesis of this compound involves the evaporation of solvent which furnishes a solid that is recrystallized from ethanol .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, NMR, and MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of amide bonds and the formation of the pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications

- Antibacterial and Antifungal Properties : Imidazole derivatives have demonstrated antimicrobial activity. Researchers explore their potential as novel antibiotics and antifungal agents .

- Anti-Inflammatory and Analgesic Effects : Certain imidazole-based compounds exhibit anti-inflammatory and analgesic properties. For instance, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide showed promising results .

- Antiviral Activity : Imidazole-containing drugs like enviroxime have antiviral effects .

- Antiulcer Agents : Compounds with imidazole moieties, such as omeprazole and pantoprazole, are used to treat gastric ulcers .

Materials Science and Organic Electronics

Imidazole derivatives find applications in organic electronics due to their unique electronic properties. They can serve as:

- Organic Semiconductors : Imidazole-containing molecules can be incorporated into organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) .

- Light-Emitting Materials : Some imidazole-based compounds exhibit fluorescence, making them suitable for optoelectronic devices .

Computational Chemistry and Molecular Docking Studies

Researchers use computational methods to predict the interactions of imidazole derivatives with biological targets. For instance:

- Molecular Docking : Imidazole-containing compounds are docked against protein receptors to understand binding affinities and potential therapeutic effects .

Organic Synthesis and Heterocyclic Chemistry

Imidazole derivatives serve as versatile building blocks in organic synthesis:

- Thienannulation Reactions : Imidazole-based compounds participate in thienannulation reactions, leading to novel heterocyclic structures .

Natural Product Synthesis

Imidazole is a core component of various natural products:

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 3-[(4-phenyl-3-pyrrol-1-ylthiophene-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S/c1-2-29-24(28)18-11-8-12-19(15-18)25-23(27)22-21(26-13-6-7-14-26)20(16-30-22)17-9-4-3-5-10-17/h3-16H,2H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFCVMXUGIASKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2528736.png)

![7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B2528737.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)

![Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate](/img/structure/B2528744.png)

![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2528755.png)